FISONATE is a chemical compound primarily recognized for its application in the field of pharmaceuticals and biochemistry. It is classified as a surfactant and is often used in formulations to enhance solubility and bioavailability of active pharmaceutical ingredients. FISONATE is particularly noted for its role in drug delivery systems, where it improves the dispersion of poorly soluble compounds, thus facilitating their absorption in biological systems.
FISONATE is derived from natural sources and synthesized through various chemical processes. It belongs to the class of non-ionic surfactants, which are characterized by their ability to reduce surface tension between different phases, such as oil and water. This property makes FISONATE valuable in both pharmaceutical formulations and cosmetic products.
FISONATE can be synthesized through several methods, each tailored to achieve specific purity and efficacy. The most common synthesis routes involve:
Each method requires precise control over reaction conditions such as temperature, pressure, and catalyst type to optimize yield and purity.
The molecular structure of FISONATE can be described as a long-chain fatty acid esterified with a polyol. Its general formula can be represented as follows:
Where represents the number of carbon atoms in the fatty acid chain, and denotes the polyol component. The specific structural formula may vary depending on the source of fatty acids used in its synthesis.
FISONATE participates in various chemical reactions that underline its functionality as a surfactant:
Technical details regarding these reactions depend on environmental conditions such as pH, temperature, and concentration.
The mechanism of action of FISONATE primarily revolves around its surfactant properties. It functions by reducing surface tension at the interface between water and oils or other hydrophobic substances. This action facilitates:
FISONATE exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a surfactant in various applications.
FISONATE has diverse applications across multiple fields:
Fluticasone propionate (C₂₅H₃₁F₃O₅S) and fluticasone furoate (C₂₇H₂₉F₃O₆S) share a core androstane steroidal backbone characteristic of corticosteroids, but feature strategic fluorinated modifications that enhance their pharmacological profile. Both compounds incorporate 6α-fluoro and 9α-fluoro substitutions, which increase glucocorticoid receptor (GR) binding affinity by inducing conformational stability. The critical distinction lies in their C-17 ester moieties: fluticasone propionate contains a propionate group, while fluticasone furoate features a furoate ester derived from furan-2-carboxylic acid. Additionally, both compounds possess a lipophilic S-fluoromethyl carbothioate group at C-17, which significantly reduces systemic bioavailability by limiting oral absorption and facilitating rapid hepatic inactivation [2] [7] [8].
These structural elements contribute to key physicochemical properties:
Table 1: Structural Characteristics of Fluticasone Compounds
Structural Feature | Fluticasone Propionate | Fluticasone Furoate |
---|---|---|
Molecular Formula | C₂₅H₃₁F₃O₅S | C₂₇H₂₉F₃O₆S |
C-17 Ester Group | Propionate | Furoate |
C-21 Functional Group | S-fluoromethyl carbothioate | S-fluoromethyl carbothioate |
Fluorine Positions | 6α, 9α | 6α, 9α |
Calculated logP | ~3.7 | ~4.5 |
Fluticasone derivatives exhibit superior GR binding affinity and tissue retention compared to classical corticosteroids. X-ray crystallography reveals that the furoate ester of fluticasone furoate occupies a deeper pocket within the GR ligand-binding domain than fluticasone propionate or mometasone furoate, optimizing hydrophobic interactions. This results in a relative receptor affinity (RRA) 1.7-fold higher than fluticasone propionate and 1.3-fold greater than mometasone furoate [7] [10]. The slow dissociation rate from the GR (t½ >10 hours for fluticasone furoate versus 4.5 hours for fluticasone propionate) directly correlates with extended therapeutic effects [10].
Table 2: Glucocorticoid Receptor Binding Kinetics
Corticosteroid | Relative Receptor Affinity (RRA) | Dissociation Half-life (t½) |
---|---|---|
Fluticasone Furoate | 1.7 (vs. fluticasone propionate) | >10 hours |
Fluticasone Propionate | 1.0 (reference) | ~4.5 hours |
Mometasone Furoate | 1.3 | ~5.2 hours |
Budesonide | 0.9 | ~2.1 hours |
Fluticasone compounds function as high-affinity agonists of the cytosolic glucocorticoid receptor (GR). Upon diffusion across cell membranes, they bind to GRα, inducing conformational changes that promote nuclear translocation. Fluticasone furoate exhibits a unique biphasic binding profile: rapid initial association (kon ≈2.5 × 10⁵ M⁻¹s⁻¹) followed by exceptionally slow dissociation (koff ≈3.0 × 10⁻⁶ s⁻¹), enabling prolonged nuclear residency and sustained transcriptional modulation [3] [7]. This kinetic profile allows once-daily dosing for fluticasone furoate formulations, unlike twice-daily requirements for fluticasone propionate [10].
Nuclear GR complexes exert anti-inflammatory effects via dual genomic mechanisms:
Table 3: Anti-inflammatory Gene Regulation by Fluticasone-GR Complexes
Target Pathway | Gene/Protein Regulated | Biological Effect |
---|---|---|
Transrepression | TNF-α, IL-6, IL-8 | Suppression of cytokine synthesis |
Transactivation | Annexin-A1 | Inhibition of eicosanoid production |
MKP-1 | Inactivation of pro-inflammatory kinases | |
SLPI | Protection against protease-mediated damage |
Systemic exposure to fluticasone is route-dependent due to extensive first-pass metabolism and low oral bioavailability (<1%):
Both fluticasone compounds undergo near-complete hepatic inactivation via cytochrome P450 3A4 (CYP3A4)-mediated hydrolysis. The S-fluoromethyl carbothioate group is cleaved to form inactive 17β-carboxylic acid metabolites [2] [5]. Crucially, fluticasone propionate acts as a mechanism-based inactivator of pulmonary CYP3A5 (KI = 16 μM; kinact = 0.027 min⁻¹), the dominant CYP3A isoform in lung tissue. This inactivation reduces first-pass pulmonary metabolism, increasing local and systemic drug exposure. Concurrent use of strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) elevates fluticasone AUC by 36–50% and Cmax by 33%, potentially inducing hypothalamic-pituitary-adrenal (HPA) axis suppression [5] [9].
Table 4: Metabolic Pathways and Drug Interactions
Pharmacokinetic Parameter | Fluticasone Propionate | Fluticasone Furoate |
---|---|---|
Primary Metabolic Enzyme | CYP3A4 | CYP3A4 |
Key Metabolite | 17β-carboxylic acid | 17β-carboxylic acid |
Effect of CYP3A4 Inhibition | ↑ AUC by 50% | ↑ AUC by 36% |
CYP3A5 Inactivation | Potent (lung-specific) | Not observed |
Prolonged tissue retention underpins fluticasone’s extended pharmacodynamic effects:
Table 5: Tissue Pharmacokinetic Parameters
Parameter | Fluticasone Propionate | Fluticasone Furoate |
---|---|---|
Plasma Half-life (t½) | 7.8–14 hours | 15–24 hours |
Time for 90% Lung Absorption | 8 hours | 20–30 hours |
Protein Binding | 99% | >99% |
Volume of Distribution (Vd) | 4.2 L/kg | 661 L |
Compound Nomenclature Table
Chemical Designation | Fluticasone Propionate | Fluticasone Furoate |
---|---|---|
IUPAC Name | S-fluoromethyl 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxyandrosta-1,4-diene-17β-carbothioate | (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoromethyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate |
CAS Registry Number | 80474-14-2 | 397864-44-7 |
Molecular Weight | 500.57 g/mol | 538.58 g/mol |
Trade Names (Examples) | Flonase®, Cutivate® | Veramyst®, Avamys® |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0